![molecular formula C14H9BrFN3O2S B2439725 N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-59-0](/img/structure/B2439725.png)
N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system with a five-membered thiazole ring fused to a six-membered pyrimidine ring. The molecule also has a carboxamide group attached to the 6-position of the pyrimidine ring and a 4-bromo-2-fluorophenyl group attached to the nitrogen of the thiazole ring. The 3-position of the thiazole ring is substituted with a methyl group and the 5-position has a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the thiazolo[3,2-a]pyrimidine core, the polarity of the carboxamide group, and the presence of halogens (bromine and fluorine) in the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the electrophilicity of the carbonyl group, the nucleophilicity of the amide nitrogen, and the potential for electrophilic aromatic substitution on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carboxamide would likely make it somewhat soluble in polar solvents, while the aromatic rings would likely confer solubility in nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A series of thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. These compounds, including derivatives similar to the specified chemical, have shown significant activities in pharmacological assessments, suggesting their potential as therapeutic agents. The studies focused on the rat paw edema method for assessing anti-inflammatory activity and the thermal stimulus technique for evaluating antinociceptive activity. These compounds also demonstrated lower ulcerogenic activity and higher ALD50 values, indicating their safer profile compared to other derivatives (Alam et al., 2010).
Antimicrobial and Anti-Inflammatory Activities
Novel derivatives synthesized from thiazolo[3,2-a]pyrimidine compounds have shown promising antimicrobial and anti-inflammatory properties. These studies highlight the potential of such compounds in developing new treatments against various microbial infections and inflammatory conditions. The antimicrobial activity was evaluated using the agar well diffusion method, indicating effectiveness against strains of Proteus vulgaris and Pseudomonas aeruginosa. Some compounds have exhibited moderate anti-inflammatory activity, further supporting their therapeutic potential (Gein et al., 2015).
Antiprotozoal Agents
Research into the applications of thiazolo[3,2-a]pyrimidine derivatives has extended into the realm of antiprotozoal agents. These compounds have been evaluated for their effectiveness against protozoan infections, showing strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. The development of these compounds as antiprotozoal agents opens new avenues for treating diseases caused by protozoan pathogens (Ismail et al., 2004).
Orientations Futures
The thiazolo[3,2-a]pyrimidine core is found in a number of biologically active compounds, so this compound could potentially have interesting biological activities. Future research could involve testing this compound for various biological activities, as well as exploring different substitutions on the thiazolo[3,2-a]pyrimidine core to optimize its properties .
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDUKKVTWXGDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-Benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2439642.png)
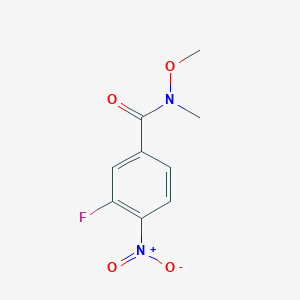
![4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine](/img/structure/B2439647.png)
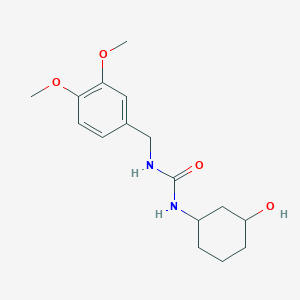
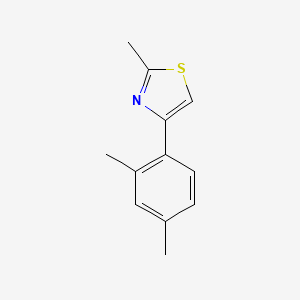
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2439651.png)
![N-[2-(1,3-Thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide](/img/structure/B2439652.png)
![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)
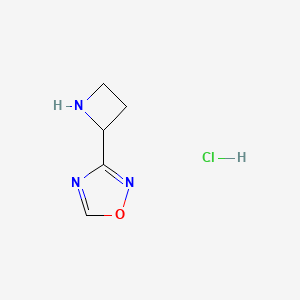
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)
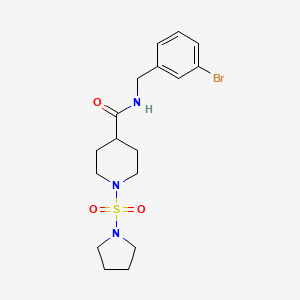
![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)
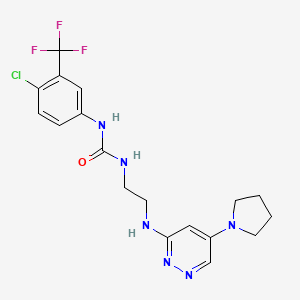
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)